N-(2-Aminoethyl)ethylenediamine acetate
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Overview
Description
Diethylenetriamine, acetate is an organic compound that consists of diethylenetriamine and acetate ions. Diethylenetriamine is a triamine with the chemical formula C4H13N3, and it is known for its hygroscopic nature and solubility in water and polar organic solvents . The acetate ion is derived from acetic acid and has the chemical formula C2H3O2. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylenetriamine, acetate can be synthesized through the reaction of diethylenetriamine with acetic acid. The reaction typically involves mixing diethylenetriamine with acetic acid in a controlled environment to form the acetate salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the complete formation of the desired product .
Industrial Production Methods: In industrial settings, the production of diethylenetriamine, acetate involves large-scale reactions where diethylenetriamine is reacted with acetic acid in reactors. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Diethylenetriamine, acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions where the acetate ion is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of amides and other oxidized derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted amine derivatives
Scientific Research Applications
Diethylenetriamine, acetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent for metal ions.
Industry: Utilized in the production of epoxy resins, adhesives, and as a curing agent for various polymers.
Mechanism of Action
The mechanism of action of diethylenetriamine, acetate involves its ability to form stable complexes with metal ions. The diethylenetriamine moiety acts as a tridentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the chemical properties of the metal ions, making them more reactive or less toxic. The acetate ion can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the complexes .
Comparison with Similar Compounds
Ethylenediamine: A diamine with similar coordination properties but fewer nitrogen atoms.
Triethylenetetramine: A tetraamine with more nitrogen atoms and higher chelating ability.
Diethylenetriaminepentaacetic acid: A polyamino carboxylic acid with higher affinity for metal ions
Uniqueness: Diethylenetriamine, acetate is unique due to its balance of nitrogen atoms and acetate groups, providing both strong coordination with metal ions and the ability to participate in various chemical reactions. This makes it versatile for applications in different fields, from industrial production to scientific research .
Properties
CAS No. |
7347-35-5 |
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Molecular Formula |
C6H17N3O2 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
acetic acid;N'-(2-aminoethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C4H13N3.C2H4O2/c5-1-3-7-4-2-6;1-2(3)4/h7H,1-6H2;1H3,(H,3,4) |
InChI Key |
PBJZEKIRGDSGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CNCCN)N |
Related CAS |
56329-47-6 86171-31-5 |
Origin of Product |
United States |
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